molecular formula C16H12FN5O B1664730 A2A receptor antagonist 1

A2A receptor antagonist 1

Cat. No.: B1664730
M. Wt: 309.30 g/mol
InChI Key: JEEJMSUHUZNTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2AR antagonist 1 is a potent and selective antagonist of the adenosine A2A receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. By blocking the adenosine A2A receptor, A2AR antagonist 1 can modulate various physiological processes, making it a promising candidate for drug development.

Scientific Research Applications

A2AR antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

Adenosine A2A receptor antagonists work by blocking adenosine at the adenosine A2A receptor . They are believed to be neuroprotectors for their ability to reduce neuroinflammation . They have shown to be beneficial for enhancing the therapeutic effects of L-DOPA and reducing dyskinesia from long-term L-DOPA treatment .

Future Directions

The future directions of A2A receptor antagonist 1 research are promising. Due to the involvement of the A2A adenosine receptor in activated immune cells, it will be taken into consideration the potential application of A2A adenosine receptor antagonists in the anti-cancer therapy . The potent triazene A2A AR antagonist, AZD4365, also called HTL 1071 or imaradenant, is in early clinical phase trial for cancer and it is showing encouraging results in enhancing antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A2AR antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of 1,2,4-triazole scaffolds, which are known for their potent binding affinity and antagonistic activity for adenosine receptors . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of A2AR antagonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

A2AR antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of A2AR antagonist 1, while substitution reactions can produce various substituted analogs with potentially different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A2AR antagonist 1 is unique due to its high selectivity and potency for the adenosine A2A receptor. Unlike non-selective antagonists such as caffeine and theophylline, A2AR antagonist 1 specifically targets the A2A receptor, reducing the likelihood of off-target effects. This selectivity makes it a valuable tool for studying adenosine receptor signaling and a promising candidate for therapeutic development .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJMSUHUZNTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine (219 mg, 1 mmol) in DMF (2 mL) at 0° C. was treated with NaH (40 mg, 60%, 1 mmol), stirred for 20 min, treated with 2-fluorobenzyl bromide (120 μL, 1 mmol), stirred at room temperature for 1 h, quenched with water, extracted with EtOAc, dried (MgSO4), concentrated in vacuo and purified by chromatography EtOAc:Heptane, 1:4) to give the title compound (250 mg, 76%) as a cream solid.
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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